

Application Notes and Protocols for Radium-223 in Xenograft Mouse Models

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Compound of Interest

Compound Name: Anticancer agent 223

Cat. No.: B15561595

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Introduction

Radium-223 dichloride (Radium-223, ^{223}Ra), an alpha-emitting radiopharmaceutical, is a targeted therapy approved for the treatment of patients with castration-resistant prostate cancer (CRPC) that has metastasized to the bone.[1][2][3] As a calcium mimetic, Radium-223 is preferentially absorbed into areas of high bone turnover, such as osteoblastic bone metastases.[4][5][6] Upon localization, it emits high-energy alpha particles with a short range ($\leq 100\text{ }\mu\text{m}$), inducing potent and localized cytotoxic effects through the generation of irreparable DNA double-strand breaks in tumor cells and the surrounding microenvironment.[1][4][7] This targeted action minimizes damage to adjacent healthy tissues.[5][6] Preclinical studies in xenograft mouse models have been instrumental in elucidating the mechanism of action and evaluating the antitumor efficacy of Radium-223.[2][3]

These application notes provide a summary of the key findings and detailed protocols for the use of Radium-223 in preclinical xenograft mouse models of prostate cancer.

Data Presentation

Table 1: Efficacy of Radium-223 in Prostate Cancer Xenograft Models

Xenograft Model	Treatment	Key Efficacy Endpoints	Results	Reference
LNCaP (intratibial)	Radium-223 (300 kBq/kg, twice at 4-week intervals) vs. Vehicle	Serum Prostate-Specific Antigen (PSA) levels	Significantly lower PSA levels compared to vehicle control (p = 0.02771).	[8][9]
Tumor Area (histology)	Reduced tumor area (p = 0.00928).	[9]		
Bone Volume (micro-CT)	Inhibited tumor-induced osteoblastic bone growth, leading to reduced bone volume (p = 0.00450).	[9]		
LuCaP 58 (patient-derived, intratibial)	Radium-223 (300 kBq/kg, twice at 4-week intervals) vs. Vehicle	Serum PSA levels	Significantly lower PSA levels compared to vehicle control (p = 0.00191).	[8][9]
Bone Volume (micro-CT)	Reduced bone volume (p < 0.001).	[9]		
Bone Metabolism Markers	Decreased number of osteoblasts and osteoclasts; reduced levels of the bone formation marker PINP.	[2][3]		

LNCaP (intratibial)	Radium-223 (330 kBq/kg, on days 0 and 28) + Enzalutamide (30 mg/kg, daily for 28 days) vs. Monotherapies and Vehicle	Antitumor Efficacy	Combination therapy showed synergistic antiproliferative efficacy.	[10]
PC3 (intracardiac)	Radium-223 (50 kBq/kg/wk) + AZD1390 (ATM inhibitor, 20 mg/kg/d) vs. Monotherapies and Placebo	Number of hind limb tumors	60% reduction in the number of hind limbs with tumors with combination therapy versus Radium-223 alone (p = 0.01).	[11]

Experimental Protocols

Intratibial Xenograft Mouse Model of Prostate Cancer

This protocol describes the establishment of an intratibial xenograft model to mimic prostate cancer bone metastasis.

Materials:

- Prostate cancer cell lines (e.g., LNCaP, PC3) or patient-derived xenograft tissue (e.g., LuCaP 58).
- Male immunodeficient mice (e.g., nude mice).
- Cell culture medium and supplements.
- Matrigel or other appropriate extracellular matrix.
- Anesthetic agent.

- 27-gauge needle and 1 mL syringe.
- Radium-223 dichloride solution.
- Vehicle control (e.g., saline).

Procedure:

- Cell Preparation: Culture prostate cancer cells to 80-90% confluency. Harvest and resuspend cells in a 1:1 mixture of culture medium and Matrigel at the desired concentration.
- Animal Anesthesia: Anesthetize the mice using a suitable anesthetic agent.
- Intratibial Injection: Bend the knee of the mouse to a 90-degree angle. Insert a 27-gauge needle through the tibial plateau into the intramedullary canal of the tibia. Slowly inject the cell suspension (typically 20-50 μ L).
- Tumor Establishment: Monitor the mice for tumor establishment. This can be done by measuring serum PSA levels biweekly and/or through imaging techniques like X-ray or bioluminescence imaging if using luciferase-expressing cells.[\[2\]](#)[\[3\]](#)
- Randomization and Treatment: Once tumors are established (e.g., based on lesion grade or serum PSA levels), randomize the mice into treatment and control groups (n=12-17 per group).[\[2\]](#)[\[3\]](#)[\[9\]](#)
- Administration of Radium-223: Administer Radium-223 intravenously at the desired dose (e.g., 300 kBq/kg).[\[2\]](#)[\[3\]](#) A typical treatment regimen involves two injections spaced four weeks apart.[\[2\]](#)[\[3\]](#) The vehicle group receives an equivalent volume of saline.
- Monitoring and Endpoint Analysis:
 - Monitor animal health and body weight regularly.
 - Collect blood samples biweekly for serum PSA analysis.[\[2\]](#)[\[3\]](#)
 - Perform X-ray or micro-CT imaging to assess bone lesions.[\[2\]](#)[\[3\]](#)

- At the end of the study, sacrifice the mice and collect tibiae for histological analysis, autoradiography, and gamma counting to determine Radium-223 uptake.[2][3]

Analysis of DNA Double-Strand Breaks

This protocol outlines the detection of DNA double-strand breaks in tumor cells following Radium-223 treatment.

Materials:

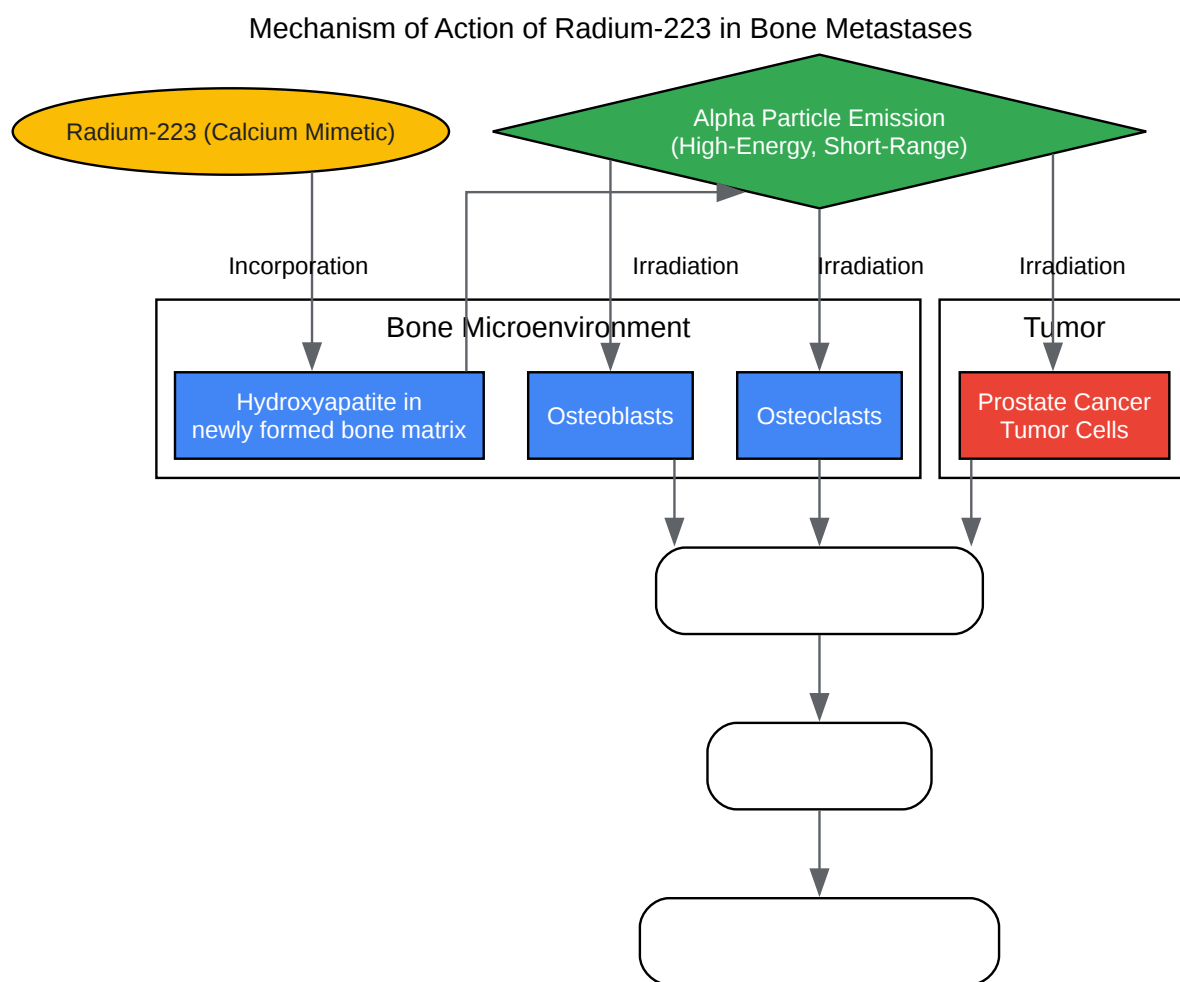
- Tibiae from treated and control mice.
- Fixative (e.g., 4% paraformaldehyde).
- Decalcifying solution.
- Paraffin embedding reagents.
- Microtome.
- Primary antibody against γ -H2AX (a marker for DNA double-strand breaks).
- Secondary antibody conjugated to a fluorescent marker.
- DAPI for nuclear counterstaining.
- Fluorescence microscope.

Procedure:

- Tissue Preparation: Fix the collected tibiae in 4% paraformaldehyde, followed by decalcification.
- Paraffin Embedding and Sectioning: Dehydrate the tissues and embed them in paraffin. Cut thin sections (e.g., 5 μ m) using a microtome.
- Immunohistochemistry:
 - Deparaffinize and rehydrate the tissue sections.

- Perform antigen retrieval.
- Block non-specific antibody binding.
- Incubate the sections with the primary antibody against γ -H2AX overnight at 4°C.
- Wash and incubate with the fluorescently labeled secondary antibody.
- Counterstain the nuclei with DAPI.
- Imaging and Analysis: Visualize the sections using a fluorescence microscope. The presence of distinct nuclear foci of γ -H2AX indicates DNA double-strand breaks.^[2]

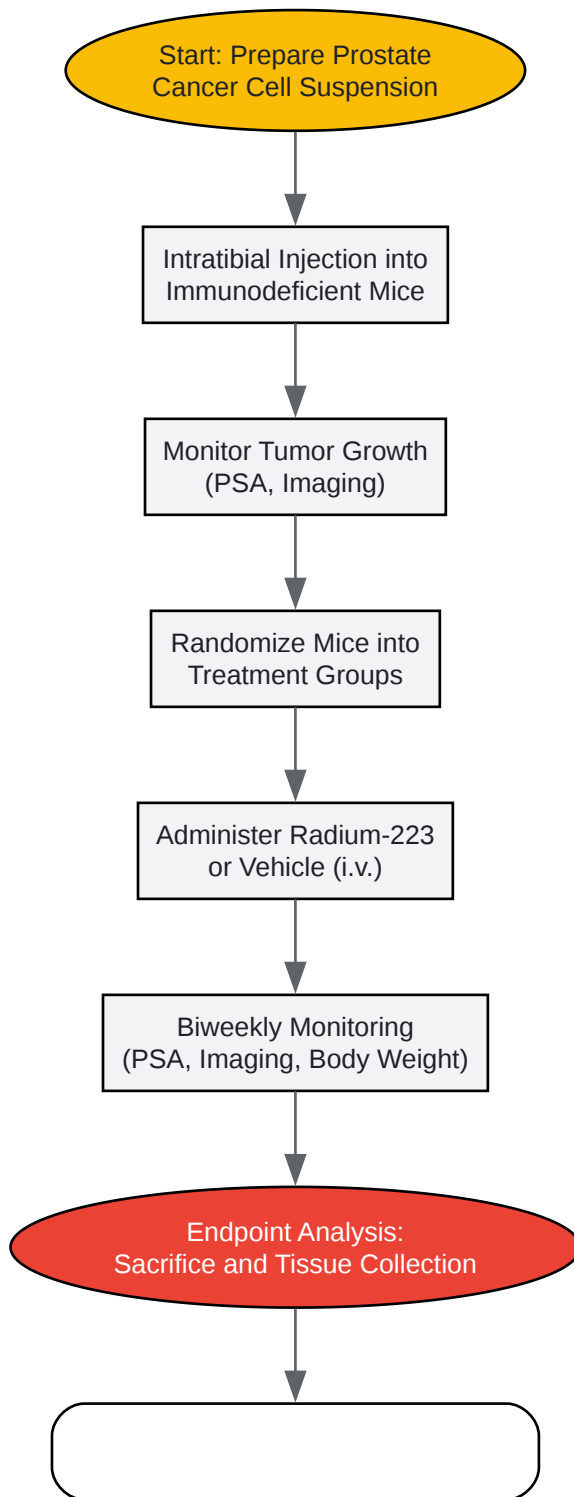
Visualizations



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Caption: Mechanism of Radium-223 in the bone metastatic microenvironment.

Xenograft Model Experimental Workflow for Radium-223



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Caption: Workflow for in vivo efficacy studies of Radium-223.

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